Cas no 78878-05-4 (1-Iodo-3-(tert-butyldimethylsilyl)oxypropane)

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane structure
78878-05-4 structure
商品名:1-Iodo-3-(tert-butyldimethylsilyl)oxypropane
CAS番号:78878-05-4
MF:C9H21IOSi
メガワット:300.252416372299
MDL:MFCD10569859
CID:533726
PubChem ID:11022956

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane 化学的及び物理的性質

名前と識別子

    • Silane, (1,1-dimethylethyl)(3-iodopropoxy)dimethyl-
    • 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane
    • (3-iodopropoxy)(tert-butyl)dimethylsilane
    • tert-butyl-(3-iodopropoxy)-dimethylsilane
    • tert-butyl(3-iodopropoxy)dimethylsilane
    • 3-(tert-butyldimethylsilyloxy)-1-iodopropane
    • C9H21IOSi
    • tert-butyl-(3-iodanylpropoxy)-dimethyl-silane
    • tert-butyl-(3-iodopropoxy)-dimethyl-silane
    • KTJOZDBANQOLHP-UHFFFAOYSA-N
    • E78285
    • 3-iodo-1-tert-butyldimethylsiloxypropane
    • CS-0045057
    • SCHEMBL432514
    • 1-(tert-Butyldimethylsiloxy)-3-iodopropane
    • tert-butyl-(3-iodopropoxy)dimethylsilane
    • A839519
    • TERT-BUTYL(DIMETHYL)SILYL 3-IODOPROPYL ETHER
    • AMY32858
    • AKOS025395502
    • AB91334
    • 3-iodo-1-tert -butyldimethylsiloxypropane
    • 78878-05-4
    • 3-(t-butyldimethylsilyloxy)propyl iodide
    • DTXSID00452308
    • tert-Butyl-(3-iodo-propoxy)-dimethyl-silane
    • FT-0768060
    • (1,1-Dimethylethyl)(3-iodopropoxy)dimethylsilane (ACI)
    • 1-(tert-Butyldimethylsilyloxy)-3-iodopropane
    • 3-(tert-Butyldimethylsiloxy)propyl iodide
    • 3-(tert-Butyldimethylsilyloxy)propyl iodide
    • tert-Butyldimethylsilyl 3-iodo-1-propyl ether
    • 1-(tert-Butyldimethylsiloxy)-3-iodopropane; 1-(tert-Butyldimethylsilyloxy)-3-iodopropane; 3-(tert-Butyldimethylsiloxy)propyl Iodide; 3-(tert-Butyldimethylsilyloxy)-1-iodopropane; 3-(tert-Butyldimethylsilyloxy)propyl Iodide; tert-Butyl(3-iodopropoxy)dimethylsilane
    • DA-32025
    • 1-Iodo-3-(tert-butyldimethylsilyl)oxypropane
    • MDL: MFCD10569859
    • インチ: 1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
    • InChIKey: KTJOZDBANQOLHP-UHFFFAOYSA-N
    • ほほえんだ: ICCCO[Si](C(C)(C)C)(C)C

計算された属性

  • せいみつぶんしりょう: 300.04064 g/mol
  • どういたいしつりょう: 300.04064 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 300.25
  • トポロジー分子極性表面積: 9.2Ų

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T928613-100mg
Tert-butyl(3-iodopropoxy)dimethylsilane
78878-05-4 98%
100mg
¥150.30 2022-06-14
Ambeed
A307438-100mg
tert-Butyl(3-iodopropoxy)dimethylsilane
78878-05-4 98%
100mg
$7.0 2025-02-25
eNovation Chemicals LLC
Y1213039-10g
tert-Butyl(3-iodopropoxy)dimethylsilane
78878-05-4 95%
10g
$800 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115697-1g
tert-Butyl(3-iodopropoxy)dimethylsilane
78878-05-4 98%
1g
¥506.00 2024-07-28
eNovation Chemicals LLC
D546519-5g
1-Iodo-3-[(tert-butyldiMethylsilyl)oxy]propane
78878-05-4 97%
5g
$900 2023-09-03
TRC
I694300-1g
1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane
78878-05-4
1g
$ 1367.00 2023-09-07
Advanced ChemBlocks
P36046-5G
1-(tert-Butyldimethylsiloxy)-3-iodopropane
78878-05-4 95%
5G
$405 2023-09-15
eNovation Chemicals LLC
D546519-25g
1-Iodo-3-[(tert-butyldiMethylsilyl)oxy]propane
78878-05-4 97%
25g
$2000 2023-09-03
Advanced ChemBlocks
P36046-500MG
1-(tert-Butyldimethylsiloxy)-3-iodopropane
78878-05-4 95%
500MG
$85 2023-04-13
Aaron
AR005PMJ-250mg
Silane, (1,1-dimethylethyl)(3-iodopropoxy)dimethyl-
78878-05-4 97%
250mg
$6.00 2025-01-23

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  5 min, rt
1.2 4 h, rt
リファレンス
PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molecules by SPAAC
Groest, Corinna; Berg, Thorsten, Organic & Biomolecular Chemistry, 2015, 13(13), 3866-3870

合成方法 2

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  30 min, 0 °C
リファレンス
Use of the 2-Pyridinesulfonyloxy Leaving Group for the Fast Copper-Catalyzed Coupling Reaction at Secondary Alkyl Carbons with Grignard Reagents
Shinohara, Riku; Morita, Masao; Ogawa, Narihito; Kobayashi, Yuichi, Organic Letters, 2019, 21(9), 3247-3251

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Acetone ;  7 h, reflux
リファレンス
Tandem cyclizations involving α-ketenyl alkyl radicals. New syntheses of the natural triquinanes pentalenene and modhephene
De Boeck, Benoit; Harrington-Frost, Nicole M.; Pattenden, Gerald, Organic & Biomolecular Chemistry, 2005, 3(2), 340-347

合成方法 4

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C → 23 °C; 1 h, 23 °C
1.2 Reagents: Sodium iodide Solvents: Acetone ;  rt → 60 °C; 1 h, 60 °C
リファレンス
Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival
Podunavac, Masa; Mailyan, Artur K.; Jackson, Jeffrey J.; Lovy, Alenka; Farias, Paula; et al, Angewandte Chemie, 2021, 60(20), 11278-11282

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
An asymmetric carbene cyclization cycloaddition strategy toward the synthesis of indicol
Lam, Sze Kui, 2006, , 68(7),

合成方法 6

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Biomimetic synthesis of (±)-aculeatin D
Baldwin, Jack E.; Adlington, Robert M.; Sham, Victoria W.-W.; Marquez, Rodolfo; Bulger, Paul G., Tetrahedron, 2005, 61(9), 2353-2363

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.3 Reagents: Sodium iodide Solvents: Acetone ;  cooled; overnight, rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
Exploring the binding site of Δlac-acetogenin in bovine heart mitochondrial NADH-ubiquinone oxidoreductase
Kakutani, Nobuyuki; Murai, Masatoshi; Sakiyama, Naoto; Miyoshi, Hideto, Biochemistry, 2010, 49(23), 4794-4803

合成方法 8

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane
1.2 Solvents: Dichloromethane ;  4 h, rt
リファレンス
Total synthesis of myxovirescin A1
Fuerstner, Alois; Bonnekessel, Melanie; Blank, Jarred T.; Radkowski, Karin; Seidel, Guenter; et al, Chemistry - A European Journal, 2007, 13(31), 8762-8783

合成方法 9

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium iodide Solvents: Acetone ;  rt; 2 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Total Synthesis of Huperzine R
Nomura, Toshimune; Yokoshima, Satoshi ; Fukuyama, Tohru, Organic Letters, 2018, 20(1), 119-121

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetone ;  24 h, 70 °C
リファレンス
μ-Conotoxin KIIIA peptidomimetics that block human voltage-gated sodium channels
Knuhtsen, Astrid; Whiting, Rachel; McWhinnie, Fergus S.; Whitmore, Charlotte; Smith, Brian O.; et al, Peptide Science (Hoboken, 2021, 113(1),

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetone ;  12 h, reflux
リファレンス
Total Synthesis of (-)-Goniomitine
Zhou, Shiqiang; Jia, Yanxing, Organic Letters, 2014, 16(12), 3416-3418

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetone ;  20 min, 60 °C
リファレンス
Total Synthesis and Cytoprotective Properties of Dykellic Acid
Thompson, Christina M.; Quinn, Catherine A.; Hergenrother, Paul J., Journal of Medicinal Chemistry, 2009, 52(1), 117-125

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetone ;  16 h, reflux
リファレンス
Mining the Thiol Proteome for Sulfenic Acid Modifications Reveals New Targets for Oxidation in Cells
Leonard, Stephen E.; Reddie, Khalilah G.; Carroll, Kate S., ACS Chemical Biology, 2009, 4(9), 783-799

合成方法 14

はんのうじょうけん
1.1 Reagents: Calcium carbonate ,  Sodium iodide Solvents: Dichloromethane ;  48 h, reflux
1.2 Reagents: 2-Methyl-2-butene Solvents: Water
1.3 Solvents: Diethyl ether
1.4 Reagents: Sodium chloride Solvents: Water
リファレンス
Oxidatively Truncated Docosahexaenoate Phospholipids: Total Synthesis, Generation, and Peptide Adduction Chemistry
Gu, Xiaorong; Sun, Mingjiang; Gugiu, Bogdan; Hazen, Stanley; Crabb, John W.; et al, Journal of Organic Chemistry, 2003, 68(10), 3749-3761

合成方法 15

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  10 min, 0 °C; 0 °C → 25 °C; 1 h, 25 °C
リファレンス
Asymmetric Total Synthesis of Caribenol A via an Intramolecular Diels-Alder Reaction
Han, Jing-Chun; Liu, Lian-Zhu; Chang, Yuan-Yuan; Yue, Guo-Zong; Guo, Jie; et al, Journal of Organic Chemistry, 2013, 78(11), 5492-5504

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetone
リファレンス
A Stereospecific Alkene 1,2-Aminofunctionalization Platform for the Assembly of Complex Nitrogen-Containing Ring Systems
Zhu, Yuxiang; Smith, Matthew J. S.; Tu, Wenbin; Bower, John F., Angewandte Chemie, 2023, 62(16),

合成方法 17

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Tetrabutylammonium bromide ,  Iodine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium bisulfite Solvents: Water
リファレンス
X-ray Crystal Structures of Escherichia coli RNA Polymerase with Switch Region Binding Inhibitors Enable Rational Design of Squaramides with an Improved Fraction Unbound to Human Plasma Protein
Molodtsov, Vadim; Fleming, Paul R.; Eyermann, Charles J.; Ferguson, Andrew D.; Foulk, Melinda A.; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3156-3171

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Raw materials

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Preparation Products

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